molecular formula C80H127N6O16P B12793880 Peptide 7172 CAS No. 159440-07-0

Peptide 7172

Cat. No.: B12793880
CAS No.: 159440-07-0
M. Wt: 1459.9 g/mol
InChI Key: OYVFOBHYQBAHFL-VNUODVNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Peptide 7172 is synthesized through the hydrolysis of collagen, which involves breaking down the collagen protein into smaller peptide fragments. This process can be carried out using various methods, including enzymatic hydrolysis, acid hydrolysis, and alkaline hydrolysis. Enzymatic hydrolysis is often preferred due to its specificity and ability to produce peptides with desired properties .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis of collagen-rich materials such as animal hides and bones. The hydrolysis process is optimized to ensure maximum yield and purity of the peptide. The resulting peptide is then purified and concentrated using techniques such as ultrafiltration and spray drying .

Chemical Reactions Analysis

Types of Reactions

Peptide 7172 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized amino acids, while reduction can result in the formation of reduced amino acids .

Scientific Research Applications

Peptide 7172 has a wide range of scientific research applications, including:

Mechanism of Action

Peptide 7172 exerts its effects through various molecular targets and pathways. It interacts with specific receptors on the cell surface, leading to the activation of intracellular signaling pathways. These pathways regulate various cellular processes, including gene expression, protein synthesis, and cell proliferation. The exact mechanism of action depends on the specific application and context in which the peptide is used .

Comparison with Similar Compounds

Peptide 7172 is unique compared to other similar compounds due to its specific amino acid composition and its ability to enhance the production of undecylprodigiosin. Similar compounds include other collagen peptides and bioactive peptides derived from different sources. this compound stands out due to its superior performance in specific applications, such as antibiotic production .

List of Similar Compounds

Properties

CAS No.

159440-07-0

Molecular Formula

C80H127N6O16P

Molecular Weight

1459.9 g/mol

IUPAC Name

[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2R)-2-[[4-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-naphthalen-1-ylpropanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C80H127N6O16P/c1-7-9-11-13-15-17-19-21-23-25-27-29-34-45-73(89)98-58-66(101-74(90)46-35-30-28-26-24-22-20-18-16-14-12-10-8-2)59-100-103(96,97)99-54-51-82-71(87)47-48-72(88)83-68(56-62-39-32-31-33-40-62)77(92)84-69(57-65-43-38-42-63-41-36-37-44-67(63)65)79(94)86-52-49-64(50-53-86)80(95)102-70(55-60(3)4)78(93)85-75(61(5)6)76(81)91/h31-33,36-44,60-61,64,66,68-70,75H,7-30,34-35,45-59H2,1-6H3,(H2,81,91)(H,82,87)(H,83,88)(H,84,92)(H,85,93)(H,96,97)/t66?,68-,69-,70+,75+/m1/s1

InChI Key

OYVFOBHYQBAHFL-VNUODVNLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)OC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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